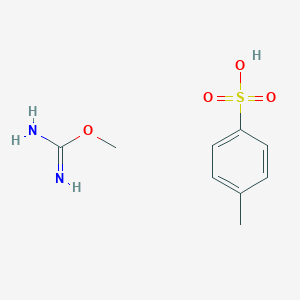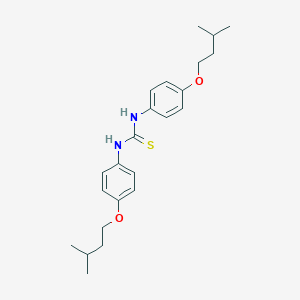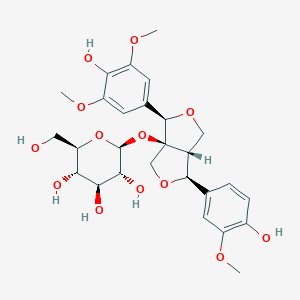![molecular formula C20H29NO3 B029297 (4aR,4bS,6aS,7S,9aS,9bS,11aR)-metil 4a,6a-dimetil-2-oxo-2,4a,4b,5,6,6a,7,8,9,9a,9b,10,11,11a-tetradecahidro-1H-indeno[5,4-f]quinolina-7-carboxilato CAS No. 103335-41-7](/img/structure/B29297.png)
(4aR,4bS,6aS,7S,9aS,9bS,11aR)-metil 4a,6a-dimetil-2-oxo-2,4a,4b,5,6,6a,7,8,9,9a,9b,10,11,11a-tetradecahidro-1H-indeno[5,4-f]quinolina-7-carboxilato
Descripción general
Descripción
GW642444, también conocido como Vilanterol, es un agonista beta2-adrenérgico de acción prolongada. Se desarrolla principalmente para el tratamiento de afecciones respiratorias como el asma y la enfermedad pulmonar obstructiva crónica (EPOC). El compuesto funciona relajando los músculos de las vías respiratorias, lo que mejora el flujo de aire y facilita la respiración .
Aplicaciones Científicas De Investigación
GW642444 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Química: Utilizado como compuesto modelo para estudiar los agonistas beta2-adrenérgicos y sus interacciones.
Biología: Investigado por sus efectos en las vías de señalización celular y la relajación muscular.
Medicina: Extensamente estudiado por su potencial terapéutico en el tratamiento de enfermedades respiratorias como el asma y la EPOC.
Industria: Utilizado en el desarrollo de terapias de inhalación y otras formulaciones farmacéuticas
Mecanismo De Acción
GW642444 ejerce sus efectos uniéndose a los receptores beta2-adrenérgicos en los pulmones. Esta unión activa la adenilato ciclasa, lo que lleva a un aumento en los niveles de monofosfato de adenosina cíclico (AMPc). Los niveles elevados de AMPc dan como resultado la relajación de los músculos lisos bronquiales, lo que mejora el flujo de aire y reduce los síntomas de las afecciones respiratorias .
Compuestos similares:
Salmeterol: Otro agonista beta2-adrenérgico de acción prolongada utilizado para indicaciones similares.
Formoterol: Un agonista beta2-adrenérgico con un inicio rápido de acción.
Indacaterol: Un agonista beta2-adrenérgico de acción prolongada con una duración de acción de 24 horas.
Comparación:
Duración de acción: GW642444 tiene una duración de acción de 24 horas, similar a Indacaterol, lo que lo hace adecuado para la dosificación una vez al día.
Inicio de acción: En comparación con Salmeterol, GW642444 puede tener un inicio de acción más rápido.
Selectividad: GW642444 es altamente selectivo para los receptores beta2-adrenérgicos, lo que puede reducir el riesgo de efectos secundarios asociados con los agonistas beta-adrenérgicos no selectivos
Análisis Bioquímico
Biochemical Properties
Dutasteride Methyl Ester inhibits both the type I and type II isoforms of steroid 5α-reductase, an intracellular enzyme that converts testosterone to 5α-dihydrotestosterone (DHT) . This inhibition reduces the levels of circulating DHT, a primary hormonal mediator that plays a role in the development and enlargement of the prostate gland .
Cellular Effects
The effects of Dutasteride Methyl Ester on cells are primarily related to its impact on the levels of DHT. By reducing DHT levels, it influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Dutasteride Methyl Ester exerts its effects at the molecular level through binding interactions with the 5α-reductase enzymes, leading to their inhibition . This inhibition prevents the conversion of testosterone to DHT, thereby influencing gene expression and cellular function .
Metabolic Pathways
Dutasteride Methyl Ester is involved in the metabolic pathway of testosterone, where it inhibits the conversion of testosterone to DHT
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de GW642444 implica varios pasos, incluida la formación de intermediarios clave y sus reacciones posteriores. El proceso generalmente incluye:
Formación de la estructura central: Esto implica la preparación del esqueleto básico de la molécula a través de una serie de reacciones orgánicas.
Funcionalización: Introducción de grupos funcionales necesarios para la actividad del compuesto.
Purificación: El producto final se purifica utilizando técnicas como la cristalización o la cromatografía para garantizar una alta pureza.
Métodos de producción industrial: En entornos industriales, la producción de GW642444 se escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El proceso involucra:
Reacciones por lotes: Se utilizan reactores a gran escala para llevar a cabo las reacciones químicas.
Procesos de flujo continuo: Para ciertos pasos, se pueden emplear reactores de flujo continuo para mejorar la eficiencia y el control.
Control de calidad: Se implementan medidas estrictas de control de calidad para garantizar la coherencia y la seguridad del producto final
Análisis De Reacciones Químicas
Tipos de reacciones: GW642444 experimenta varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar en condiciones específicas para formar derivados oxidados.
Reducción: Las reacciones de reducción se pueden utilizar para modificar ciertos grupos funcionales dentro de la molécula.
Sustitución: Las reacciones de sustitución se emplean para introducir o reemplazar grupos funcionales.
Reactivos y condiciones comunes:
Agentes oxidantes: Como el peróxido de hidrógeno o el permanganato de potasio.
Agentes reductores: Como el hidruro de aluminio y litio o el borohidruro de sodio.
Catalizadores: Se pueden utilizar varios catalizadores para facilitar reacciones específicas.
Productos principales: Los principales productos formados a partir de estas reacciones incluyen varios derivados de GW642444, que pueden tener diferentes propiedades farmacológicas .
Comparación Con Compuestos Similares
Salmeterol: Another long-acting beta2-adrenoceptor agonist used for similar indications.
Formoterol: A beta2-adrenoceptor agonist with a rapid onset of action.
Indacaterol: A long-acting beta2-adrenoceptor agonist with a 24-hour duration of action.
Comparison:
Duration of Action: GW642444 has a 24-hour duration of action, similar to Indacaterol, making it suitable for once-daily dosing.
Onset of Action: Compared to Salmeterol, GW642444 may have a faster onset of action.
Selectivity: GW642444 is highly selective for beta2-adrenoceptors, which may reduce the risk of side effects associated with non-selective beta-adrenoceptor agonists
Propiedades
IUPAC Name |
methyl (1S,3aS,3bS,5aR,9aR,9bS,11aS)-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29NO3/c1-19-10-8-14-12(13(19)5-6-15(19)18(23)24-3)4-7-16-20(14,2)11-9-17(22)21-16/h9,11-16H,4-8,10H2,1-3H3,(H,21,22)/t12-,13-,14-,15+,16+,19-,20+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMSQGMYJYBSBKA-ALHYADCGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2C(=O)OC)CCC4C3(C=CC(=O)N4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2C(=O)OC)CC[C@@H]4[C@@]3(C=CC(=O)N4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40451476 | |
| Record name | (4aR,4bS,6aS,7S,9aS,9bS,11aR)-methyl 4a,6a-dimethyl-2-oxo-2,4a,4b,5,6,6a,7,8,9,9a,9b,10,11,11a-tetradecahydro-1H-indeno[5,4-f]quinoline-7-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40451476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103335-41-7 | |
| Record name | Methyl 3-oxo-4-aza-5α-androst-1-ene-17β-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=103335-41-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dutasteride methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103335417 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (4aR,4bS,6aS,7S,9aS,9bS,11aR)-methyl 4a,6a-dimethyl-2-oxo-2,4a,4b,5,6,6a,7,8,9,9a,9b,10,11,11a-tetradecahydro-1H-indeno[5,4-f]quinoline-7-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40451476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl (4aR,4bS,6aS,7S,9aS,9bS,11aR)-4a,6a-dimethyl-2-oxo-2,4a,4b,5,6,6a,7,8,9,9a,9b,10,11,11a-tetradecahydro-1H-indeno[5,4-f]quinoline-7-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.122.181 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DUTASTERIDE METHYL ESTER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DDK98J5FUO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


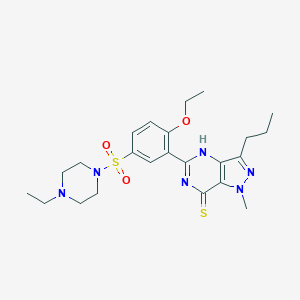
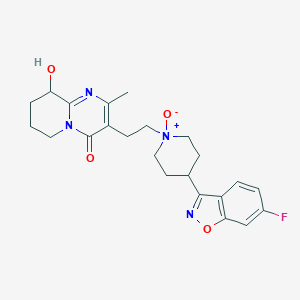
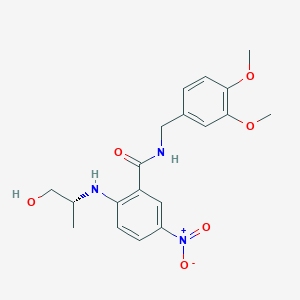
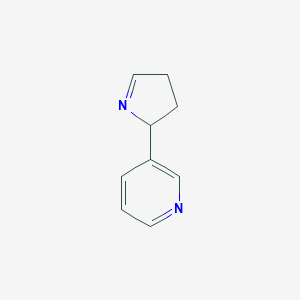
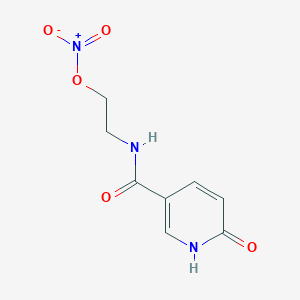

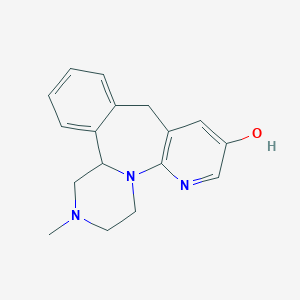
![[(1S,2R,6R,8S,9R)-4,4-Dimethyl-10-oxo-3,5,7,11-tetraoxatricyclo[6.3.0.02,6]undecan-9-yl] 2,2-dimethylpropanoate](/img/structure/B29238.png)
